Cas no 17902-32-8 (Benzene,1-methyl-4-[(trimethylsilyl)oxy]-)

Benzene,1-methyl-4-[(trimethylsilyl)oxy]- structure
17902-32-8 structure
Product Name:Benzene,1-methyl-4-[(trimethylsilyl)oxy]-
Numero CAS:17902-32-8
MF:C10H16OSi
MW:180.318943977356
CID:169008
PubChem ID:286939
Update Time:2025-04-19

Benzene,1-methyl-4-[(trimethylsilyl)oxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-methyl-4-[(trimethylsilyl)oxy]-
    • 4-Methylphenyl trimethylsilyl ether
    • trimethyl-(4-methylphenoxy)silane
    • 4-Methylphenol, TMS
    • 4-Methylphenol, TMS ether
    • p-Cresol, TMS
    • p-Cresol, trimethylsilyl ether
    • Phenol, 4-methyl, TMS
    • Silane, trimethyl(p-tolyloxy)-
    • Trimethyl(p-methylphenoxy)silane
    • Trimethyl(p-tolyloxy)silane
    • p-Tolyl(trimethylsilyl) ether
    • 1-(Trimethylsiloxy)-4-methylbenzene
    • 4-Methylphenyl(trimethylsilyl) ether
    • 1-Methyl-4-(trimethylsilyloxy)benzene
    • Silane, trimethyl(4-methylphenoxy)-
    • SCHEMBL2016960
    • DTXSID00939169
    • trimethyl-p-cresyloxysilane
    • trimethyl-p-tolyloxy-silane
    • p-Cresol, TMS derivative
    • NSC146162
    • EN300-21628345
    • 17902-32-8
    • trimethyl(4-methylphenoxy)silane
    • NSC-146162
    • Inchi: 1S/C10H16OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3
    • Chiave InChI: KWNZPYGXIBVQKX-UHFFFAOYSA-N
    • Sorrisi: [Si](C)(C)(C)OC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 180.09708
  • Massa monoisotopica: 180.097
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 131
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • Densità: 0.908
  • Punto di ebollizione: 198.7°Cat760mmHg
  • Punto di infiammabilità: 66.2°C
  • Indice di rifrazione: 1.473
  • PSA: 9.23
  • LogP: 3.20870
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.